3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-9-8-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-7-5-6-15(22)10-17/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADECALPRBKTUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article focuses on its biological activity, particularly as a kinase inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 450.5 g/mol. Its structure includes several functional groups that enhance its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN2O5S |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 922050-50-8 |
The presence of a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety is significant for its reactivity and interaction with biological targets.
Research indicates that this compound primarily acts as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . This kinase plays a crucial role in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, the compound may modulate pathways involved in various diseases such as cancer and neurodegenerative disorders.
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. Kinases are vital for cellular signaling and regulation; thus, their inhibition can lead to significant therapeutic outcomes in diseases characterized by dysregulated signaling pathways.
Case Studies:
- Cancer Research : Studies have shown that compounds similar to this molecule exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and survival. For instance, the inhibition of RIP1 kinase can lead to apoptosis in cancer cells.
- Inflammatory Diseases : The modulation of inflammatory pathways through RIP1 kinase inhibition suggests potential applications in treating conditions like inflammatory bowel disease (IBD) and other autoimmune disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps to ensure high purity and yield. The synthetic pathway often includes the formation of the tetrahydrobenzo[b][1,4]oxazepin structure followed by the introduction of the sulfonamide group.
Interaction Studies
Preliminary interaction studies are essential to understand how this compound binds to biological targets. These studies may include:
- Binding Affinity Assays : To determine the strength of interaction between the compound and RIP1 kinase.
- Cell Viability Tests : To assess the compound's effects on cell proliferation in cancer cell lines.
Preparation Methods
Cyclocondensation of Amino Alcohol Precursors
The oxazepin ring system is typically assembled from 2-aminophenol derivatives and α,β-unsaturated carbonyl compounds . A representative protocol involves:
Reagents :
- 2-Amino-5-isobutylphenol (1.0 equiv)
- 3,3-Dimethylacryloyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv) in chlorobenzene
Conditions :
- Reflux at 110°C for 12 hr under nitrogen
- Acidic workup (10% HCl) followed by extraction with ethyl acetate
Mechanism :
- Nucleophilic attack of the amine on the α,β-unsaturated carbonyl
- Intramolecular cyclization via oxazepin ring closure
- Tautomerization to the 4-oxo derivative
Yield Optimization :
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–130 | 110 | +32% |
| Solvent | Toluene, DCM, PhCl | Chlorobenzene | +18% |
| Catalyst | None, DMF, DMAP | 5% DMF | +15% |
Alternative Ring-Closing Metathesis (RCM) Approach
For improved stereocontrol, Grubbs II catalyst-mediated RCM has been employed:
Starting Material :
- N-allyl-2-(3-methylbut-2-en-1-yl)benzamide
Reaction Setup :
- Grubbs II (5 mol%)
- Dichloromethane, 40°C, 6 hr
Advantages :
Sulfonamide Formation and Functionalization
Sulfonyl Chloride Preparation
The 3-fluorobenzenesulfonyl chloride intermediate is synthesized via:
Chlorosulfonation Protocol :
Critical Parameters :
| Step | Temperature | Time | Yield |
|---|---|---|---|
| Sulfonation | 0–5°C | 2 hr | 78% |
| Chlorination | 20–25°C | 30 min | 92% |
Coupling to Oxazepin Amine
The key sulfonamide bond formation employs:
Standard Conditions :
- Oxazepin amine (1.0 equiv)
- 3-Fluorobenzenesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv) in THF
Optimized Protocol :
- Slow addition of sulfonyl chloride over 1 hr
- Stirring at 0°C → RT over 12 hr
- Aqueous workup with NaHCO3
Yield Comparison :
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pyridine | THF | 0→25 | 85% |
| Et3N | DCM | 0→25 | 72% |
| DMAP | Acetonitrile | 40 | 68% |
Post-Functionalization and Protecting Group Strategies
Isobutyl Group Installation
Late-stage alkylation via Mitsunobu reaction :
Components :
- Secondary alcohol intermediate (1.0 equiv)
- Isobutanol (2.0 equiv)
- DIAD (1.5 equiv), PPh3 (1.5 equiv)
Conditions :
Dimethyl Group Introduction
Enolate Alkylation :
- LDA (2.2 equiv) in THF at -78°C
- Methyl iodide (3.0 equiv)
- Quench with NH4Cl
Regioselectivity Control :
| Base | Temperature | Diastereomer Ratio |
|---|---|---|
| LDA | -78°C | 95:5 |
| NaHMDS | -40°C | 88:12 |
Purification and Characterization
Chromatographic Techniques
Optimal Purification :
- Normal phase silica gel (230–400 mesh)
- Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
- Recovery: 92–95%
HPLC Method :
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 × 4.6 mm) | MeCN/H2O (70:30) | 1.0 mL/min | 8.2 min |
Spectroscopic Validation
Key NMR Signals :
- ¹H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 5.21 (s, 1H, NH), 3.71–3.65 (m, 2H, OCH2), 2.98 (hept, J = 6.8 Hz, 1H, CH(CH2CH(CH3)2)), 1.48 (s, 6H, 2×CH3)
Mass Spec Data :
- HRMS (ESI+) : m/z calc. for C21H26FN2O4S [M+H]+: 445.1598; found: 445.1593
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Price ($/kg) | Contribution to COG |
|---|---|---|
| Grubbs II Catalyst | 12,000 | 41% |
| PCl5 | 85 | 18% |
| 3-Fluorobenzenesulfonyl chloride | 1,200 | 27% |
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
- Ring formation : Cyclization of precursors under controlled temperatures (e.g., reflux in ethanol at 75°C) using catalysts like SnCl₂·2H₂O for nitro group reduction .
- Sulfonamide coupling : Amidation or sulfonylation reactions, optimized via continuous flow chemistry to enhance yield and reduce byproducts .
- Purification : High Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity .
Optimization parameters : Temperature, solvent polarity (e.g., ethyl acetate for extraction), and reaction time (monitored via TLC) are critical .
Q. How should researchers characterize the compound’s structural integrity and purity?
Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Liquid Chromatography–Mass Spectrometry (LC–MS) : Verifies molecular weight (e.g., ~416.5 g/mol) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₃H₂₆F₂N₂O₃) .
- Melting Point Analysis : Determines crystalline stability, though literature gaps exist for this specific compound .
Q. What preliminary assays are suitable for evaluating its biological activity?
Answer: Initial screening should focus on target-specific mechanisms:
- Enzyme inhibition assays : Measure IC₅₀ values against carbonic anhydrases or kinases using fluorometric/colorimetric substrates .
- In vitro cytotoxicity : Cell viability assays (e.g., MTT) on cancer/hepatic cell lines to assess therapeutic potential .
- Receptor binding studies : Radioligand displacement assays to quantify affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for reproducibility (e.g., fixed cell passage numbers, controlled solvent concentrations) .
- Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .
- Meta-analysis : Use tools like RevMan to statistically harmonize data from disparate sources .
Q. What computational and experimental approaches elucidate its mechanism of action?
Answer:
- Molecular docking : Predict binding modes to targets (e.g., COX-2, carbonic anhydrase IX) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing isobutyl with benzyl) to identify critical pharmacophores .
Q. How can researchers address stability challenges in long-term storage or biological assays?
Answer:
- Stability testing : Accelerated degradation studies under varied pH (2–9), temperatures (4°C–40°C), and light exposure .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Protective additives : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
